molecular formula C11H12N2O2S B2835006 ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate CAS No. 263386-26-1

ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Cat. No.: B2835006
CAS No.: 263386-26-1
M. Wt: 236.29
InChI Key: WZMFHZGFBDLDTG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study conducted by Bhoi et al. (2016) emphasizes the one-pot, microwave-assisted synthesis of novel derivatives using 2-aminobenzothiazole, showcasing operational simplicity and environmental friendliness. These derivatives were evaluated for antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, indicating their potential in therapeutic applications (Bhoi et al., 2016).

Anticancer Activity

Gomha et al. (2015) prepared a novel series of compounds through cyclocondensation, which were tested for their anticancer activity against colon and liver carcinoma cell lines. The study highlights the promise of 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives in cancer therapy (Gomha et al., 2015).

Synthesis and Antimicrobial Evaluation

Research by Balkan et al. (2001) explores the synthesis of new thiazolo[4,5-d] pyrimidines and their sulfur derivatives, examining their in vitro antimicrobial activities. The study demonstrates significant inhibitory effects against Gram-positive bacteria and yeasts, suggesting their utility in antimicrobial treatments (Balkan et al., 2001).

Antimicrobial Study of Modified Derivatives

Desai et al. (2019) focus on the synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, evaluating the antimicrobial activities of the derivatives against various bacterial and fungal strains. The study provides insights into the structure-activity relationships of these molecules (Desai et al., 2019).

Colorimetric Chemosensor for Metal Ions

Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye system, exhibiting high sensitivity towards Co2+, Zn2+, and Cu2+ ions. This research suggests applications in environmental monitoring and metal ion detection (Aysha et al., 2021).

Phosphine-Catalyzed Annulation

A study by Zhu et al. (2003) presents a phosphine-catalyzed [4 + 2] annulation method for synthesizing highly functionalized tetrahydropyridines, indicating potential in the development of complex organic molecules (Zhu et al., 2003).

Properties

IUPAC Name

ethyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-15-10(14)9-8(2)12-11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMFHZGFBDLDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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